1H,1H,9H-ペルフルオロノニル p-トルエンスルホネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

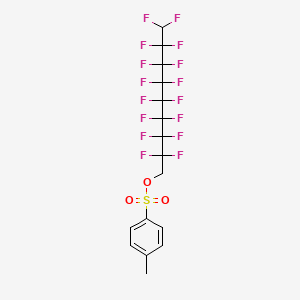

1H,1H,9H-Perfluorononyl p-toluenesulfonate is a synthetic chemical compound with the molecular formula C16H10F16O3S. It belongs to the family of perfluoroalkyl sulfonates, which are known for their unique properties such as high thermal stability, chemical resistance, and surfactant characteristics . This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

科学的研究の応用

1H,1H,9H-Perfluorononyl p-toluenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in biological studies to investigate the effects of perfluoroalkyl substances on living organisms.

Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.

準備方法

The synthesis of 1H,1H,9H-Perfluorononyl p-toluenesulfonate typically involves the reaction of perfluorononyl alcohol with p-toluenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and scalability. The use of high-purity starting materials and stringent control of reaction parameters are essential to produce the compound on a large scale.

化学反応の分析

1H,1H,9H-Perfluorononyl p-toluenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the perfluoroalkyl group.

Common reagents used in these reactions include strong acids or bases, nucleophiles such as amines or thiols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.

作用機序

The mechanism by which 1H,1H,9H-Perfluorononyl p-toluenesulfonate exerts its effects is primarily related to its surfactant properties. The perfluoroalkyl group provides hydrophobic characteristics, while the sulfonate group imparts hydrophilic properties, allowing the compound to reduce surface tension and stabilize emulsions. This dual functionality makes it effective in various applications where surface activity is required .

類似化合物との比較

1H,1H,9H-Perfluorononyl p-toluenesulfonate can be compared with other perfluoroalkyl sulfonates such as:

Perfluorooctanesulfonate (PFOS): Known for its widespread use and environmental persistence, PFOS has similar surfactant properties but differs in chain length and environmental impact.

Perfluorobutanesulfonate (PFBS): A shorter-chain alternative with lower bioaccumulation potential, PFBS is used in applications where reduced environmental impact is desired.

Perfluorodecanesulfonate (PFDS): With a longer chain length, PFDS offers enhanced thermal stability and chemical resistance but may have higher bioaccumulation potential.

The uniqueness of 1H,1H,9H-Perfluorononyl p-toluenesulfonate lies in its specific chain length and balance of hydrophobic and hydrophilic properties, making it suitable for specialized applications where other perfluoroalkyl sulfonates may not be as effective.

生物活性

1H,1H,9H-Perfluorononyl p-toluenesulfonate (PFNS) is a synthetic compound belonging to the family of perfluoroalkyl sulfonates, known for their unique surfactant properties and stability. This article delves into the biological activity of PFNS, discussing its biochemical interactions, toxicity profiles, and potential applications in various fields.

Molecular Structure

- Molecular Formula : C16H10F16O3S

- Molecular Weight : 586.3 g/mol

- CAS Number : 864-23-3

Synthesis

PFNS is synthesized through the reaction of perfluorononyl alcohol with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine or triethylamine.

PFNS exhibits its biological effects primarily through its surfactant properties. The compound's perfluoroalkyl group provides hydrophobic characteristics, while the sulfonate group offers hydrophilic properties. This unique structure allows PFNS to alter surface tension and stabilize emulsions, making it effective in biological studies and industrial applications.

Toxicity and Safety Data

Research indicates that PFNS may have varying toxicity levels depending on dosage and exposure routes. In animal studies, high doses have been associated with gastrointestinal disturbances such as diarrhea. The no-observed-adverse-effect level (NOAEL) for systemic toxicity was established at 300 mg/kg body weight/day .

Acute Toxicity

- Oral Administration : Diarrhea observed at doses of 2000 mg/kg.

- Inhalation and Dermal Toxicity : Limited data available; however, indications suggest low toxicity levels.

Environmental Impact

PFNS is not expected to bioaccumulate significantly due to its low log Kow value (-2.40) and high biodegradability (93% over three weeks) .

Case Studies

-

Reproductive and Developmental Toxicity :

A study conducted on rats demonstrated no significant reproductive effects at doses up to 1000 mg/kg bw/day. The offspring showed normal development with no observable abnormalities . -

Aquatic Toxicity :

PFNS has been tested for aquatic toxicity:

Biological Studies

PFNS is utilized in biological research to investigate the effects of perfluoroalkyl substances on living organisms. Its surfactant properties make it valuable in studying cellular membranes and protein interactions.

Industrial Uses

Due to its chemical resistance and stability, PFNS finds applications in coatings, adhesives, and materials requiring high durability against chemical exposure .

Summary of Findings

| Property/Effect | Observations |

|---|---|

| Molecular Weight | 586.3 g/mol |

| NOAEL for Systemic Toxicity | 300 mg/kg bw/day |

| Aquatic Toxicity (Daphnia) | 48 h LC50 > 1000 mg/L |

| Biodegradability | 93% within three weeks |

| Reproductive Toxicity NOAEL | 1000 mg/kg bw/day |

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F16O3S/c1-7-2-4-8(5-3-7)36(33,34)35-6-10(19,20)12(23,24)14(27,28)16(31,32)15(29,30)13(25,26)11(21,22)9(17)18/h2-5,9H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXVBJFBLLGPKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379936 |

Source

|

| Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864-23-3 |

Source

|

| Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。